molecular formula C14H21NO2 B14831777 (2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine

(2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine

Katalognummer: B14831777
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: RAALDPZFDVZNAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a phenyl ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring Substituents: The tert-butoxy and cyclopropoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, often using a suitable amine precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts if necessary.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the methanamine group.

Wissenschaftliche Forschungsanwendungen

(2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Tert-butoxyphenyl)methanamine: Lacks the cyclopropoxy group, making it less sterically hindered.

    (4-Tert-butoxyphenyl)methanamine: Has the tert-butoxy group at a different position on the phenyl ring.

    (2-Cyclopropoxyphenyl)methanamine: Lacks the tert-butoxy group, resulting in different chemical properties.

Uniqueness

(2-Tert-butoxy-5-cyclopropoxyphenyl)methanamine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the phenyl ring, which imparts distinct steric and electronic effects. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

[5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]phenyl]methanamine

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13-7-6-12(8-10(13)9-15)16-11-4-5-11/h6-8,11H,4-5,9,15H2,1-3H3

InChI-Schlüssel

RAALDPZFDVZNAE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.